3-(4-methoxyphenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide

Antitrypanosomal Structure-Activity Relationship Trypanosoma brucei

Unique propanamide linker analog (863513-02-4) in the N-(2-(2-phenylthiazol-4-yl)ethyl)amide class. As the only commercially available representative with this architecture, it is critical for systematic linker SAR studies comparing directly to benzamide 21Bl (IC50 ~10.6 µM). Use for target deconvolution via affinity-based proteomics and computational docking to inform hit-to-lead optimization against Trypanosoma brucei and T. cruzi. Immediate screening recommended in Alamar Blue and intracellular imaging assays with parallel HEK293 cytotoxicity assessment.

Molecular Formula C21H22N2O2S
Molecular Weight 366.48
CAS No. 863513-02-4
Cat. No. B2668023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxyphenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide
CAS863513-02-4
Molecular FormulaC21H22N2O2S
Molecular Weight366.48
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCC(=O)NCCC2=CSC(=N2)C3=CC=CC=C3
InChIInChI=1S/C21H22N2O2S/c1-25-19-10-7-16(8-11-19)9-12-20(24)22-14-13-18-15-26-21(23-18)17-5-3-2-4-6-17/h2-8,10-11,15H,9,12-14H2,1H3,(H,22,24)
InChIKeyACSCJOSRWIVQCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methoxyphenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide (CAS 863513-02-4): Baseline Identification and Research Procurement Context


3-(4-Methoxyphenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide (CAS 863513-02-4) is a synthetic small molecule belonging to the class of N-(2-(2-phenylthiazol-4-yl)ethyl)amides. This chemotype has been characterized in primary medicinal chemistry literature as a novel class of broad-spectrum trypanosomacides with rapid and selective killing of Trypanosoma brucei and Trypanosoma cruzi [1]. No dedicated primary research publication, patent, or authoritative database entry was identified for this specific compound at the time of this analysis, and all comparative data presented below are derived from structurally related analogs within the same chemical series [1].

Why Generic Substitution of N-(2-(2-Phenylthiazol-4-yl)ethyl)amide Analogs Fails for 3-(4-Methoxyphenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide (863513-02-4): Stringent SAR Precludes Interchangeability


Within the N-(2-(2-phenylthiazol-4-yl)ethyl)amide chemotype, minor structural modifications produce order-of-magnitude shifts in antitrypanosomal potency and selectivity. The published SAR demonstrates that the nature and position of substituents on the acyl phenyl ring, as well as the linker length between the amide and thiazole core, are critical determinants of biological activity [1]. For example, a para-methoxy substituent on a benzamide analog (compound 21Bl) yields IC50 values of 10.6 μM against T. b. brucei, representing an approximately 80-fold loss in potency compared to the optimized meta-cyano analog 21Bp (IC50 0.13 μM) [1]. Consequently, generic substitution of 863513-02-4 with a closely related analog bearing a different substitution pattern, even within the same scaffold, carries a high risk of acquiring a functionally distinct compound with unpredictable activity, selectivity, and metabolic stability profiles. The specific evidence below addresses why a scientific or industrial user should prioritize this compound over a closely related analog or alternative.

Product-Specific Quantitative Evidence Guide for 3-(4-Methoxyphenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide (863513-02-4): Comparator-Based Differentiation Data


Antitrypanosomal Potency Differentiator: Class-Level SAR Reveals Para-Methoxybenzamide (Analog 21Bl) IC50 of 10.6 μM Is ~80-Fold Weaker Than Optimized Meta-Cyano Analog (21Bp, IC50 0.13 μM) Against T. b. brucei

The closest structurally characterized analog to 863513-02-4 within the N-(2-(2-phenylthiazol-4-yl)ethyl)amide class is the para-methoxybenzamide 21Bl (OMe substituent on the acyl phenyl ring). In the Alamar Blue growth inhibition assay against bloodstream-form T. b. brucei (Lister 427), 21Bl exhibited an IC50 of 10.6 ± 3.6 μM [1]. By contrast, the optimized meta-cyano analog 21Bp showed an IC50 of 0.13 ± 0.01 μM, representing an approximately 80-fold improvement in potency [1]. This large potency differential is attributed to the stringent steric and electronic requirements of the acyl-binding pocket, where para-substitution is generally deleterious to activity [1]. Importantly, 863513-02-4 contains a propanamide linker rather than the benzamide linker of 21Bl, introducing an additional two-carbon spacer between the amide carbonyl and the phenyl ring that may further modulate potency and selectivity relative to the benzamide series.

Antitrypanosomal Structure-Activity Relationship Trypanosoma brucei

Selectivity Index Differentiator: Class-Level Evidence Shows Para-Methoxybenzamide Analog (21Bl) Has a Selectivity Index of ~5, Compared to >100 for Optimized Analogs

Selectivity relative to mammalian host cells is a critical parameter for antiparasitic drug candidate selection. For the para-methoxybenzamide analog 21Bl, the selectivity index (SI = IC50 HEK293 / IC50 T. b. brucei) was approximately 5, indicating a narrow therapeutic window [1]. In contrast, the meta-cyanobenzamide 21Bp achieved an SI of >63 against T. b. brucei and an SI of >126 against T. cruzi relative to H9c2 host cells [1]. The unsubstituted benzamide 21f demonstrated an SI of >100 against HEK293 cells [1]. For 863513-02-4, which features a propanamide linker rather than the direct benzamide linkage, the selectivity index relative to host cells remains experimentally undetermined. However, the class-level SAR indicates that linker length and substituent identity are key determinants of selectivity [1].

Selectivity Index Cytotoxicity Host Cell Safety

Metabolic Stability Liability: Class-Level Evidence Demonstrates That N-(2-(2-Phenylthiazol-4-yl)ethyl)amides Exhibit Poor Metabolic Stability Requiring CYP Inhibition for In Vivo Efficacy

The N-(2-(2-phenylthiazol-4-yl)ethyl)amide chemotype, as a class, exhibits poor metabolic stability that limits in vivo efficacy unless cytochrome P450 (CYP) metabolism is inhibited [1]. The optimized compound 64a, a 2,5-difluorobenzamide derivative, cleared all signs of T. cruzi infection in mice only when CYP metabolism was co-inhibited, with sterile cure achieved in one animal [1]. This class-level metabolic liability has direct implications for 863513-02-4: the para-methoxy substituent and propanamide linker may alter CYP substrate recognition compared to the benzamide series. Users procuring 863513-02-4 for in vivo studies must anticipate potential metabolic instability and plan for appropriate PK/PD mitigation strategies.

Metabolic Stability CYP Metabolism In Vivo Efficacy

Mode of Action Differentiator: N-(2-(2-Phenylthiazol-4-yl)ethyl)amides Do Not Inhibit CYP51, Indicating a Novel Target Profile Distinct from Azole Antifungals Repurposed for Trypanosomiasis

Many antitrypanosomal drug discovery programs have focused on CYP51 (lanosterol 14α-demethylase) inhibition, a target shared with azole antifungals. The N-(2-(2-phenylthiazol-4-yl)ethyl)amide class, including the scaffold shared by 863513-02-4, has been explicitly shown not to inhibit CYP51 [1]. This mechanistic differentiation is significant because it avoids cross-resistance liabilities associated with existing CYP51-targeted therapies and indicates a distinct, albeit unidentified, molecular target. The para-methoxypropanamide substitution pattern of 863513-02-4 may probe a different region of chemical space within this non-CYP51 target class compared to the extensively characterized benzamide analogs.

CYP51-Independent Mode of Action Novel Target

Broad-Spectrum Antitrypanosomal Activity: Class-Level Evidence Confirms Potent Killing of Both T. brucei and T. cruzi Across the N-(2-(2-Phenylthiazol-4-yl)ethyl)amide Series

The N-(2-(2-phenylthiazol-4-yl)ethyl)amide class demonstrates consistent activity against both T. brucei (causative agent of Human African Trypanosomiasis) and T. cruzi (causative agent of Chagas disease), a dual-species activity profile that is uncommon among known antitrypanosomal agents [1]. The para-methoxybenzamide analog 21Bl showed IC50 values of 10.6 ± 3.6 μM against T. b. brucei and 10 ± 0.7 μM against T. cruzi, indicating approximately equipotent activity across both species [1]. For 863513-02-4, which features a propanamide rather than benzamide linker, the dual-species activity profile remains to be experimentally determined, but the conserved 2-phenylthiazole core and ethyl linker to the amide nitrogen are structural features shared with the characterized active series.

Broad-Spectrum T. cruzi Chagas Disease

Linker Length SAR Gap: 863513-02-4 Contains a Propanamide Linker Not Represented in Published Benzamide SAR, Representing an Uncharacterized Dimension of Chemical Space

All published SAR data for the N-(2-(2-phenylthiazol-4-yl)ethyl)amide class are derived from benzamides, heteroaromatic amides, and alicyclic amides directly attached to the carbonyl carbon [1]. 863513-02-4 differs from every characterized analog in the published series by possessing an ethylene spacer between the carbonyl group and the 4-methoxyphenyl ring, effectively converting the benzamide substructure into a 3-(4-methoxyphenyl)propanamide. No compound with this linker architecture has been reported in the primary literature for this chemotype. This structural divergence means that 863513-02-4 occupies a region of chemical space that is entirely unexplored within the published SAR framework, creating a unique opportunity to probe the effect of linker flexibility on potency, selectivity, and metabolic stability.

Linker SAR Propanamide Chemical Space Exploration

Best Research and Industrial Application Scenarios for 3-(4-Methoxyphenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide (863513-02-4)


Antitrypanosomal Drug Discovery: SAR Expansion of the Propanamide Linker Dimension

863513-02-4 is positioned for use in hit-to-lead or lead optimization programs targeting Human African Trypanosomiasis (HAT) and Chagas disease. Its unique propanamide linker architecture, absent from all published SAR for the N-(2-(2-phenylthiazol-4-yl)ethyl)amide class [1], allows medicinal chemistry teams to probe whether the increased flexibility and altered electronics of the ethylene spacer improve potency relative to the para-methoxybenzamide analog 21Bl (IC50 10.6 μM against T. b. brucei). The compound should be screened in the Alamar Blue assay against T. b. brucei bloodstream forms and in intracellular T. cruzi imaging assays, with parallel HEK293 cytotoxicity assessment to establish its selectivity index [1]. Given the class-level metabolic instability, early microsomal stability assays (human and mouse liver microsomes) are essential for decision-making.

Chemical Biology Probe Development: Non-CYP51 Target Identification

Because the N-(2-(2-phenylthiazol-4-yl)ethyl)amide class operates through a CYP51-independent mechanism with an unidentified molecular target [1], 863513-02-4 can serve as a chemical biology probe for target deconvolution studies. Its distinct para-methoxypropanamide structure may engage a different subset of binding pocket conformations compared to characterized benzamide analogs. Affinity-based proteomic profiling (e.g., photoaffinity labeling or thermal proteome profiling) using 863513-02-4 could facilitate identification of the molecular target(s), which remains unknown for the entire class. This target identification effort is a prerequisite for structure-based drug design and would establish a novel antitrypanosomal target for the field.

Structure-Activity Relationship Reference Standard for Linker Optimization

As the only commercially available propanamide analog within the N-(2-(2-phenylthiazol-4-yl)ethyl)amide chemotype, 863513-02-4 functions as a critical reference compound for systematic linker SAR studies. Researchers can compare its activity directly against the benzamide analog 21Bl (or a synthesized propanamide equivalent) to quantify the contribution of the ethylene spacer to potency, selectivity, and metabolic stability [1]. This head-to-head comparison would generate the first published linker SAR data for this class, informing whether future optimization efforts should retain the propanamide architecture or revert to the benzamide scaffold.

Computational Chemistry and Molecular Docking: Exploration of Conformational Flexibility

The additional two rotatable bonds in 863513-02-4's propanamide linker introduce conformational flexibility not present in the rigid benzamide series. Computational chemists can employ molecular dynamics simulations and ensemble docking to model how this flexibility affects binding pose sampling within the (currently unidentified) target binding pocket [1]. Comparative modeling with benzamide analogs may reveal whether the ethylene spacer enables access to sub-pockets that are sterically inaccessible to the rigid benzamide scaffold, potentially explaining any observed differences in potency or selectivity. These in silico studies can guide the design of next-generation analogs with constrained or optimized linker geometries.

Quote Request

Request a Quote for 3-(4-methoxyphenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.